![molecular formula C11H12F3N B008950 2-[3-(Trifluormethyl)phenyl]pyrrolidin CAS No. 109086-17-1](/img/structure/B8950.png)

2-[3-(Trifluormethyl)phenyl]pyrrolidin

Übersicht

Beschreibung

2-[3-(Trifluoromethyl)phenyl]pyrrolidine, also known as 2-(3-TFMP), is an organic compound belonging to the pyrrolidine family of heterocyclic compounds. It is a colorless, crystalline solid with a molecular weight of 221.25 g/mol and a melting point of 81-83°C. 2-(3-TFMP) is a versatile compound that has a wide range of applications in the synthesis of pharmaceuticals and other organic compounds.

Wissenschaftliche Forschungsanwendungen

Arzneimittelentwicklung

Die Trifluormethylgruppe, die in “2-[3-(Trifluormethyl)phenyl]pyrrolidin” vorhanden ist, ist ein häufiges Merkmal in vielen von der FDA zugelassenen Medikamenten . Diese Gruppe kann die Wirksamkeit von Medikamenten gegenüber bestimmten Enzymen, wie z. B. Reverse Transkriptase, verbessern, indem sie den pKa des cyclischen Carbamat-Rings senkt . Dies wird durch eine wichtige Wasserstoffbrückenbindung mit dem Protein erreicht .

Agrochemische Anwendungen

Trifluormethylpyridine, die aus “this compound” gewonnen werden können, werden in der Agrochemie-Industrie umfassend eingesetzt . Sie werden zum Schutz von Nutzpflanzen vor Schädlingen eingesetzt . Mehr als 20 neue agrochemische Stoffe, die Trifluormethylpyridin enthalten, haben ISO-Gattungsbezeichnungen erhalten .

Pharmazeutische Anwendungen

Trifluormethylpyridine werden auch in der pharmazeutischen und veterinärmedizinischen Industrie eingesetzt . Fünf pharmazeutische und zwei veterinärmedizinische Produkte, die den Trifluormethylpyridin-Rest enthalten, haben die Marktzulassung erhalten . Viele Kandidaten befinden sich derzeit in der klinischen Prüfung .

Entwicklung organischer Verbindungen

Die Entwicklung organischer Verbindungen, die Fluor enthalten, wurde durch die einzigartigen Eigenschaften der Trifluormethylgruppe ermöglicht

Safety and Hazards

“2-[3-(Trifluoromethyl)phenyl]pyrrolidine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is classified as having acute toxicity (oral), eye irritation, flammability, skin irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Zukünftige Richtungen

The future directions for “2-[3-(Trifluoromethyl)phenyl]pyrrolidine” and its derivatives are promising. They are expected to find many novel applications in the agrochemical and pharmaceutical industries due to their unique physicochemical properties . Several TFMP derivatives are already used in these industries, and many candidates are currently undergoing clinical trials .

Wirkmechanismus

Target of Action

Pyrrolidine derivatives have been reported to show activity against ck1γ and ck1ε . The trifluoromethylphenyl group is a common motif in pharmaceutical ingredients, suggesting a wide range of potential targets .

Mode of Action

Pyrrolidine derivatives have been shown to exhibit nanomolar activity against their targets, suggesting potent interactions . The trifluoromethylphenyl group may enhance the compound’s binding affinity to its targets .

Biochemical Pathways

The influence of pyrrolidine and trifluoromethylphenyl groups on biological activity suggests that multiple pathways could be affected .

Pharmacokinetics

The presence of the trifluoromethylphenyl group may influence the compound’s pharmacokinetic properties, potentially enhancing its bioavailability .

Result of Action

The compound’s potential activity against ck1γ and ck1ε suggests it may have significant cellular effects .

Action Environment

The compound’s chemical structure suggests it may be stable under a variety of conditions .

Eigenschaften

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N/c12-11(13,14)9-4-1-3-8(7-9)10-5-2-6-15-10/h1,3-4,7,10,15H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVNEMRUEAMGSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392717 | |

| Record name | 2-[3-(Trifluoromethyl)phenyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109086-17-1 | |

| Record name | 2-[3-(Trifluoromethyl)phenyl]pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109086-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[3-(Trifluoromethyl)phenyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[3-(Trifluoromethyl)phenyl]pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

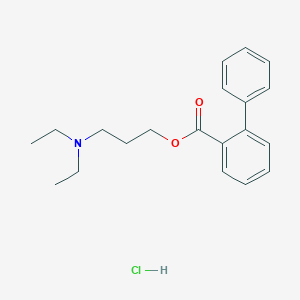

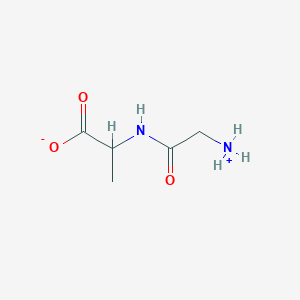

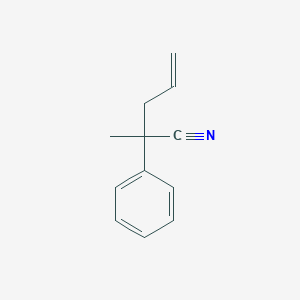

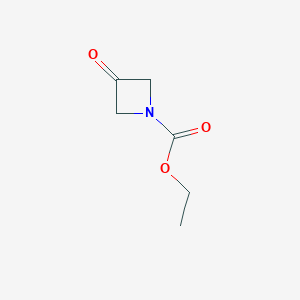

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1'-Biphenyl]-3-ylhydrazine hydrochloride](/img/structure/B8874.png)

![Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate](/img/structure/B8876.png)

![Bis[tert-butyl(dimethyl)silyl] azelaate](/img/structure/B8892.png)